molecular formula C8H15NO3 B1417866 methyl N-(4-hydroxycyclohexyl)carbamate CAS No. 1153188-15-8

methyl N-(4-hydroxycyclohexyl)carbamate

Cat. No.: B1417866
CAS No.: 1153188-15-8
M. Wt: 173.21 g/mol
InChI Key: IEHFLEPPWSZXGC-UHFFFAOYSA-N
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Description

Methyl N-(4-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol It is characterized by the presence of a carbamate group attached to a cyclohexyl ring, which is further substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-hydroxycyclohexyl)carbamate typically involves the reaction of 4-hydroxycyclohexylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-hydroxycyclohexylamine+methyl chloroformatemethyl N-(4-hydroxycyclohexyl)carbamate\text{4-hydroxycyclohexylamine} + \text{methyl chloroformate} \rightarrow \text{this compound} 4-hydroxycyclohexylamine+methyl chloroformate→methyl N-(4-hydroxycyclohexyl)carbamate

The reaction is usually performed in an inert solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(4-hydroxycyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to receptors and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(4-hydroxycyclohexyl)carbamate is unique due to the presence of both a hydroxyl group and a carbamate group on the cyclohexyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-8(11)9-6-2-4-7(10)5-3-6/h6-7,10H,2-5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHFLEPPWSZXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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